2-{[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound belongs to the 1,2,4-triazole-acetamide class, characterized by a central triazole ring substituted with a 2-pyridinyl group at position 5, an amino group at position 4, and a thioether-linked acetamide moiety attached to a 2,3-dihydro-1,4-benzodioxin-6-yl group. Its structure confers significant anti-inflammatory activity, as demonstrated in rodent models of formalin-induced edema. Notably, derivatives of this scaffold exhibit potency comparable to or exceeding diclofenac sodium, a standard anti-inflammatory drug . For instance, a closely related analog, 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide, demonstrated 1.28-fold higher activity than diclofenac . Computational studies suggest cyclooxygenase-2 (COX-2) inhibition as a likely mechanism .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c18-23-16(12-3-1-2-6-19-12)21-22-17(23)27-10-15(24)20-11-4-5-13-14(9-11)26-8-7-25-13/h1-6,9H,7-8,10,18H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQFONZPVFFFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound features a triazole ring linked to a benzodioxin moiety through a thioether bond. The presence of the pyridinyl group enhances its potential interactions with biological targets.
Antimicrobial Activity
- Mechanism of Action : Triazole compounds generally exert their antimicrobial effects by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to increased membrane permeability and ultimately cell death.
-
Efficacy Against Pathogens : Various studies have demonstrated that triazole derivatives exhibit significant antibacterial and antifungal activities. For instance:
- Triazole compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- In vitro tests indicated that certain triazole derivatives possess Minimum Inhibitory Concentrations (MIC) as low as 0.125 µg/mL against resistant strains .
Anticancer Activity
-
Cell Line Studies : Research has highlighted the potential of triazole derivatives in cancer treatment:
- Compounds similar to the target compound were evaluated against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines, showing promising cytotoxic effects .
- The structure-activity relationship (SAR) studies suggest that modifications in the triazole structure can significantly enhance anticancer efficacy.
- Mechanisms : The anticancer properties are often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including inhibition of topoisomerases and modulation of signaling pathways involved in cell proliferation .
Enzyme Inhibition
Triazole compounds are also known for their role as enzyme inhibitors:
- They can inhibit enzymes such as carbonic anhydrase and various kinases that are crucial in cancer progression and microbial survival .
- The thioether linkage in the target compound may enhance its binding affinity to these enzymes.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole derivatives for their antimicrobial properties against common pathogens. The results indicated that compounds with pyridinyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| A | S. aureus | 0.125 |
| B | E. coli | 0.25 |
| C | C. albicans | 0.5 |
Case Study 2: Anticancer Activity
In vitro testing on MCF7 cells revealed that certain triazole derivatives led to a significant reduction in cell viability after 48 hours of exposure.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | MCF7 | 10 |
| E | HCT116 | 15 |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole structures exhibit significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains and fungi. For instance:
- Synthesis and Testing: A study demonstrated the synthesis of related triazole derivatives that showed promising antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Triazoles are known for their role in cancer therapy. The compound's structure may facilitate interactions with cellular targets involved in cancer progression:
- Mechanism of Action: Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives is well-documented. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis:
- Research Findings: Experimental models have shown that similar compounds reduce inflammation markers significantly, suggesting potential applications in chronic inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural modifications in analogs include substitutions on the triazole ring (e.g., allyl, furanylmethyl, or morpholinomethyl groups) and variations in the arylacetamide moiety. These changes influence solubility, melting points, and pharmacokinetics.
Pharmacological Activities
Anti-Inflammatory and Anti-Exudative Effects
- The target compound’s anti-inflammatory activity is attributed to its 2,3-dihydrobenzodioxin group, which enhances hydrophobic interactions with COX-2’s active site .
- Analogs with halogenated aryl groups (e.g., 3-chlorophenyl) show improved COX-2 binding via hydrophobic stabilization .
- Substitution with furan-2-yl or thiophen-2-yl groups enhances anti-exudative activity, with some derivatives outperforming diclofenac at 10 mg/kg doses .
Actoprotective and Metabolic Profiles
- The morpholinomethyl-substituted potassium derivative exhibits rapid absorption (Cₘₐₓ = 279.67 µg/mL at 5 minutes) but short half-life (t₁/₂ = 0.32 hours), suggesting need for prodrug optimization .
Structure-Activity Relationships (SAR)
- Amino Group (Position 4 of Triazole): Critical for COX-2 inhibition; replacement with allyl or ethyl groups shifts activity toward antiviral or neuroactive effects .
- Arylacetamide Moiety:
- Heterocyclic Substitutions: Thiophene or furan rings augment anti-exudative activity, likely due to increased π-π stacking interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
